hex-1-enyl 3-methylbutanoate
Description
Hex-1-enyl 3-methylbutanoate (C₁₁H₂₀O₂) is an ester derived from 3-methylbutanoic acid (isovaleric acid) and hex-1-enol. Esters with unsaturated alkenyl groups, such as hex-1-enyl, are frequently used in flavor and fragrance industries due to their volatile and aromatic properties. The terminal double bond in the hex-1-enyl moiety may enhance reactivity in chemical transformations compared to internal alkenes .
Properties
CAS No. |
84818-97-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-1-enyl 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
VDCZNJPCWOXBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-1-enol and 3-methylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Hex-1-enyl 3-methylbutanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohols.
Oxidation: Though less common, oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: Hex-1-enol and 3-methylbutanoic acid.
Reduction: Hex-1-enol and 3-methylbutanol.
Oxidation: Hex-1-enoic acid and 3-methylbutanoic acid.
Scientific Research Applications
Hex-1-enyl 3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of hex-1-enyl 3-methylbutanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can act as a signaling molecule, attracting insects to plants . The ester bond in this compound is susceptible to hydrolysis, which can release the active alcohol and acid components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
Hex-1-enyl 3-methylbutanoate differs from its positional isomers in the location of the double bond:
- Hex-2-enyl 3-methylbutanoate (CAS 68698-59-9): The double bond at position 2 alters steric and electronic properties. (E)-hex-2-en-1-yl 3-methylbutanoate is documented as a flavoring agent with a green, fruity odor .
- Hex-3-enyl 3-methylbutanoate (CAS 10032-11-8): The (E)-isomer (leaf alcohol ester) is renowned for its fresh, grassy aroma, widely used in perfumery .
Stereoisomers
Stereochemistry significantly impacts odor profiles and stability:
- (Z)-3-Hexenyl 3-methylbutanoate (CAS 35154-45-1): The cis configuration enhances volatility and imparts a sharper green note compared to the trans isomer .
- (E)-3-Hexenyl 3-methylbutanoate: Exhibits a milder, more herbal character .
Esters with Modified Acid Moieties
- Its lower molecular weight (142.2 g/mol) reduces boiling point compared to 3-methylbutanoate derivatives .
Data Tables
Table 1: Structural and Physical Properties of Selected Esters
Research Findings
- Stereochemical Impact: The (Z)-isomer of 3-hexenyl 3-methylbutanoate is more volatile and perceptually intense than the (E)-isomer, making it preferable in high-impact fragrances .
- Reactivity : Terminal alkenes (e.g., hex-1-enyl) are more reactive in Diels-Alder and oxidation reactions than internal alkenes, offering versatility in synthetic applications .
- Applications: Flavors/Fragrances: Hex-3-enyl esters dominate in "green" flavor formulations (e.g., candies, beverages) .
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